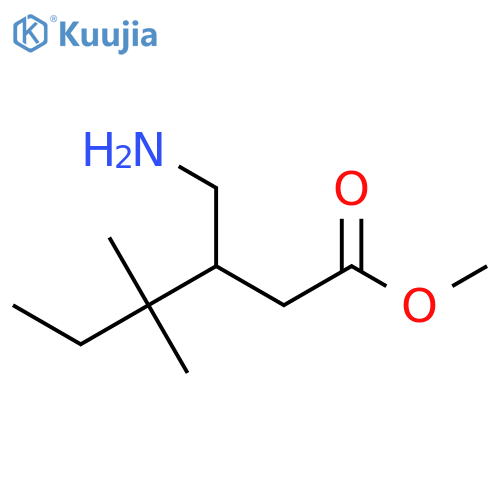Cas no 2229249-12-9 (methyl 3-(aminomethyl)-4,4-dimethylhexanoate)

2229249-12-9 structure
商品名:methyl 3-(aminomethyl)-4,4-dimethylhexanoate
methyl 3-(aminomethyl)-4,4-dimethylhexanoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-(aminomethyl)-4,4-dimethylhexanoate
- EN300-1752925
- 2229249-12-9
-
- インチ: 1S/C10H21NO2/c1-5-10(2,3)8(7-11)6-9(12)13-4/h8H,5-7,11H2,1-4H3
- InChIKey: ZQYGJGRJNFPBQH-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CC(CN)C(C)(C)CC)=O
計算された属性
- せいみつぶんしりょう: 187.157228913g/mol
- どういたいしつりょう: 187.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
methyl 3-(aminomethyl)-4,4-dimethylhexanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1752925-10.0g |
methyl 3-(aminomethyl)-4,4-dimethylhexanoate |
2229249-12-9 | 10g |
$4176.0 | 2023-06-03 | ||
| Enamine | EN300-1752925-5.0g |
methyl 3-(aminomethyl)-4,4-dimethylhexanoate |
2229249-12-9 | 5g |
$2816.0 | 2023-06-03 | ||
| Enamine | EN300-1752925-0.1g |
methyl 3-(aminomethyl)-4,4-dimethylhexanoate |
2229249-12-9 | 0.1g |
$855.0 | 2023-09-20 | ||
| Enamine | EN300-1752925-0.5g |
methyl 3-(aminomethyl)-4,4-dimethylhexanoate |
2229249-12-9 | 0.5g |
$933.0 | 2023-09-20 | ||
| Enamine | EN300-1752925-1g |
methyl 3-(aminomethyl)-4,4-dimethylhexanoate |
2229249-12-9 | 1g |
$971.0 | 2023-09-20 | ||
| Enamine | EN300-1752925-0.05g |
methyl 3-(aminomethyl)-4,4-dimethylhexanoate |
2229249-12-9 | 0.05g |
$816.0 | 2023-09-20 | ||
| Enamine | EN300-1752925-0.25g |
methyl 3-(aminomethyl)-4,4-dimethylhexanoate |
2229249-12-9 | 0.25g |
$893.0 | 2023-09-20 | ||
| Enamine | EN300-1752925-2.5g |
methyl 3-(aminomethyl)-4,4-dimethylhexanoate |
2229249-12-9 | 2.5g |
$1903.0 | 2023-09-20 | ||
| Enamine | EN300-1752925-10g |
methyl 3-(aminomethyl)-4,4-dimethylhexanoate |
2229249-12-9 | 10g |
$4176.0 | 2023-09-20 | ||
| Enamine | EN300-1752925-5g |
methyl 3-(aminomethyl)-4,4-dimethylhexanoate |
2229249-12-9 | 5g |
$2816.0 | 2023-09-20 |
methyl 3-(aminomethyl)-4,4-dimethylhexanoate 関連文献
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
2229249-12-9 (methyl 3-(aminomethyl)-4,4-dimethylhexanoate) 関連製品
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 156121-15-2(2-(Methoxymethyl)morpholine)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
